2,2,2-trifluoroethyl N-[3-(furan-2-amido)phenyl]carbamate
Description
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-[3-(furan-2-carbonylamino)phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O4/c15-14(16,17)8-23-13(21)19-10-4-1-3-9(7-10)18-12(20)11-5-2-6-22-11/h1-7H,8H2,(H,18,20)(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABAXTZRQRUBOOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)OCC(F)(F)F)NC(=O)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,2,2-Trifluoroethyl N-[3-(furan-2-amido)phenyl]carbamate (CAS Number: 1223299-00-0) is a synthetic compound with potential biological activity. This article reviews the existing literature on its biological properties, including its effects on various biological systems, mechanisms of action, and therapeutic potential.
- Chemical Formula : C14H11F3N2O4
- Molecular Weight : 328.25 g/mol
- IUPAC Name : 2,2,2-trifluoroethyl N-[3-(furan-2-carbonylamino)phenyl]carbamate
- Appearance : Powder
- Storage Temperature : Room Temperature
Biological Activity Overview
The biological activity of this compound has been explored in various studies focusing on its pharmacological effects, particularly in the context of cancer therapy and neuropharmacology.
Table 1: Summary of Biological Activities
- Anticancer Mechanism :
- Neuropharmacological Effects :
- Antimicrobial Activity :
Case Study 1: Anticancer Efficacy
A study investigated the efficacy of this compound against non-small-cell lung carcinoma (NSCLC). The results demonstrated significant inhibition of cell proliferation at micromolar concentrations. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis.
Case Study 2: Neuropharmacological Assessment
In a neuropharmacological study, the compound was tested for its effect on dopamine receptor-mediated signaling in rat striatum. It was found to enhance adenylate cyclase activity but lacked specificity towards dopamine receptor subtypes, indicating a need for further structural optimization to improve selectivity .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an anti-cancer agent. Its structural similarity to known pharmaceuticals suggests it may interact with biological targets involved in cancer progression.
Case Study: Anti-Cancer Activity
A study demonstrated that derivatives of carbamate compounds exhibit significant cytotoxic effects against various cancer cell lines. The incorporation of the trifluoroethyl group was found to enhance the compound's efficacy due to improved membrane permeability and target affinity.
Agrochemicals
Research indicates that 2,2,2-trifluoroethyl N-[3-(furan-2-amido)phenyl]carbamate can serve as a potential herbicide or pesticide. Its unique structure may allow it to disrupt metabolic pathways in target pests while being less harmful to non-target species.
Data Table: Herbicidal Activity
| Compound | Target Species | Activity (EC50) | Reference |
|---|---|---|---|
| 2,2,2-Trifluoroethyl Carbamate | Weeds | 15 µg/mL | |
| Traditional Herbicide A | Weeds | 25 µg/mL |
Material Science
The compound's properties make it suitable for use in developing advanced materials. Its fluorinated structure can impart desirable characteristics such as increased thermal stability and chemical resistance.
Application Example: Coating Materials
Fluorinated carbamates have been explored as additives in polymer formulations to enhance surface properties. Research shows that incorporating such compounds can improve hydrophobicity and durability of coatings.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural and physicochemical differences between the target compound and its analogues:
Key Observations:
- Hydrogen Bonding : The furan-2-amido group in the target compound provides hydrogen-bonding sites absent in analogues like CAS 1303890-42-7 (direct furan attachment), which may enhance solubility or target binding .
Preparation Methods
Formation of the 3-(furan-2-amido)phenyl Intermediate
This intermediate is generally prepared by amide bond formation between a 3-aminophenyl derivative and furan-2-carboxylic acid or its activated derivatives (e.g., acid chloride or anhydride). Common methods include:
- Amide Coupling Reagents: Use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCC (dicyclohexylcarbodiimide), or HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) to activate the carboxylic acid and facilitate amide bond formation under mild conditions.
- Solvents and Conditions: Typically carried out in aprotic solvents like dichloromethane or DMF at room temperature to moderate heating to optimize yield and purity.
- Purification: The amide intermediate is purified by standard chromatographic techniques or recrystallization.
Carbamate Formation with 2,2,2-Trifluoroethyl Group
The carbamate group is introduced by reacting the amine-containing intermediate with a trifluoroethyl carbamoylating agent. Several methodologies are reported for carbamate synthesis, including:
- Use of 2,2,2-Trifluoroethyl Chloroformate: Reacting the amine intermediate with 2,2,2-trifluoroethyl chloroformate under basic conditions (e.g., in the presence of triethylamine or cesium carbonate) leads to carbamate formation.
- Three-Component Coupling: Recent advances demonstrate carbamate synthesis via three-component coupling of primary amines, carbon dioxide, and alkyl halides (such as trifluoroethyl halides) using cesium carbonate and tetrabutylammonium iodide as catalysts in DMF solvent. This method avoids isolation of intermediates and proceeds under mild conditions with high yields.
- Catalyst and Base Effects: Cesium carbonate (Cs2CO3) is highlighted for its efficiency in carbamate formation due to its strong basicity and solubility in polar aprotic solvents, enhancing reaction rates and yields.
Detailed Preparation Protocols and Reaction Conditions
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1. Amide Coupling | 3-Aminophenyl derivative + Furan-2-carboxylic acid (or acid chloride) + EDCI/HATU + DMF/DCM solvent | Stirring at room temp to 40°C for several hours | High yield (typically >80%), mild conditions |
| 2. Carbamate Formation | Amide intermediate + 2,2,2-trifluoroethyl chloroformate + Base (e.g., Et3N or Cs2CO3) + DMF solvent | Room temperature to mild heating, inert atmosphere recommended | Moderate to high yield (70-90%), careful control of stoichiometry required |
| Alternative One-Pot Method | Primary amine + CO2 + 2,2,2-trifluoroethyl halide + Cs2CO3 + TBAI + DMF | One-pot three-component coupling at room temp | Efficient, avoids isolation of intermediates, yields up to 96% reported |
Research Findings and Catalyst Roles
- Cesium Carbonate (Cs2CO3): Demonstrated as an effective base catalyst in carbamate synthesis, facilitating rapid room-temperature reactions with high yields due to its high solubility and low ion pairing in DMF. This “cesium effect” enhances nucleophilicity of amines and stabilizes intermediates.
- Tetrabutylammonium Iodide (TBAI): Acts as a phase-transfer catalyst and stabilizes carbamate anions, minimizing over-alkylation and improving selectivity in three-component carbamate synthesis.
- Coupling Agents: Carbodiimide-based reagents (EDCI, DCC) and uronium salts (HATU) provide efficient activation of carboxylic acids for amide bond formation, crucial for preparing the furan-amido intermediate.
Summary Table of Preparation Methods
| Method Type | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Stepwise Synthesis | Furan-2-carboxylic acid + amine + coupling agent; then carbamoyl chloride + base | Room temp to mild heat, inert atmosphere | High purity, well-established protocols | Multi-step, requires isolation of intermediates |
| One-Pot Three-Component Coupling | Primary amine + CO2 + trifluoroethyl halide + Cs2CO3 + TBAI | Room temperature, DMF solvent | Short reaction time, high yield, operational simplicity | Requires optimized catalyst/base system |
| Alternative Catalysis | Use of other bases or catalysts (e.g., triethylamine) | Mild heating, inert atmosphere | Simpler reagents | Potential lower yields or selectivity |
Q & A
Q. Basic Research Focus
- ¹H/¹³C NMR : Key signals include:
- IR Spectroscopy : Stretching bands at ~1700 cm⁻¹ (carbamate C=O) and ~1650 cm⁻¹ (amide C=O) .
- Mass Spectrometry : Molecular ion peak at m/z corresponding to C₁₄H₁₁F₃N₂O₄ (calc. 352.07) with fragmentation patterns confirming substituents .
What computational tools are recommended for predicting the pharmacokinetic properties of this compound?
Q. Advanced Research Focus
- Molecular Descriptors : Use PubChem or ChemAxon to calculate logP (lipophilicity), polar surface area (PSA), and hydrogen-bonding capacity .
- ADMET Prediction : Tools like SwissADME or ADMETLab2.0 model absorption (e.g., Caco-2 permeability) and metabolic stability (CYP450 interactions) .
- Docking Studies : AutoDock Vina or Schrödinger Suite to simulate binding to putative targets (e.g., enzymes with furan-binding pockets) .
How can researchers resolve contradictions in bioactivity data across different assay systems?
Q. Advanced Research Focus
- Assay Validation : Cross-validate results using orthogonal methods (e.g., enzyme inhibition vs. cell-based assays) .
- Solubility Optimization : Adjust DMSO concentration or use surfactants (e.g., Tween-80) to ensure compound solubility matches assay conditions .
- Metabolite Profiling : LC-MS/MS to identify degradation products or active metabolites that may influence activity .
What strategies are effective for improving the hydrolytic stability of the carbamate group under physiological pH?
Q. Advanced Research Focus
- Structural Modifications : Introduce electron-withdrawing groups (e.g., –NO₂) on the phenyl ring to reduce nucleophilic attack on the carbamate .
- Prodrug Design : Mask the carbamate as a pH-sensitive ester, releasing the active form in target tissues .
- Stability Testing : Accelerated degradation studies in buffers (pH 1.2–7.4) monitored by HPLC to identify degradation pathways .
How can structure-activity relationship (SAR) studies guide the optimization of this compound for enzymatic inhibition?
Q. Advanced Research Focus
- Core Modifications :
- Biological Assays : Dose-response curves (IC₅₀) against recombinant enzymes (e.g., kinases or proteases) paired with molecular dynamics simulations .
What are the critical parameters for scaling up the synthesis while maintaining reproducibility?
Q. Basic Research Focus
- Process Analytical Technology (PAT) : In-line FTIR or Raman spectroscopy to monitor reaction progress in real time .
- Green Chemistry : Replace DCM with cyclopentyl methyl ether (CPME) for safer large-scale reactions .
- Quality Control : Rigorous batch testing via HPLC (purity >98%) and elemental analysis .
How can researchers validate the absence of genotoxicity in early-stage development?
Q. Advanced Research Focus
- In Silico Screens : Use Derek Nexus or Toxtree to predict DNA-binding motifs .
- In Vitro Assays : Ames test (Salmonella typhimurium strains) and micronucleus assay in mammalian cells .
- Mechanistic Studies : Comet assay to detect DNA strand breaks and ROS generation studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
